1-(2-furylmethyl)-5-(trifluoromethyl)-1H-benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-furylmethyl)-5-(trifluoromethyl)-1H-benzimidazol-2-amine is a synthetic organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a furylmethyl group and a trifluoromethyl group attached to the benzimidazole core. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-furylmethyl)-5-(trifluoromethyl)-1H-benzimidazol-2-amine typically involves the condensation of 2-aminobenzimidazole with 2-furylmethyl halides in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or dimethylformamide. The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-furylmethyl)-5-(trifluoromethyl)-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of furyl aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or sulfonylated benzimidazoles.
Scientific Research Applications
1-(2-furylmethyl)-5-(trifluoromethyl)-1H-benzimidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-furylmethyl)-5-(trifluoromethyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-furylmethyl)-5-methyl-1H-benzimidazol-2-amine
- 1-(2-furylmethyl)-5-chloro-1H-benzimidazol-2-amine
- 1-(2-furylmethyl)-5-nitro-1H-benzimidazol-2-amine
Uniqueness
1-(2-furylmethyl)-5-(trifluoromethyl)-1H-benzimidazol-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable candidate for drug development .
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-5-(trifluoromethyl)benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O/c14-13(15,16)8-3-4-11-10(6-8)18-12(17)19(11)7-9-2-1-5-20-9/h1-6H,7H2,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVPLFHAOLRMBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C3=C(C=C(C=C3)C(F)(F)F)N=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.